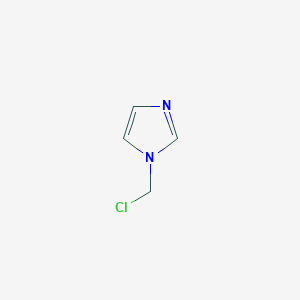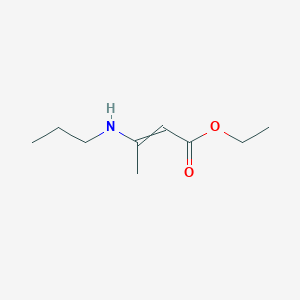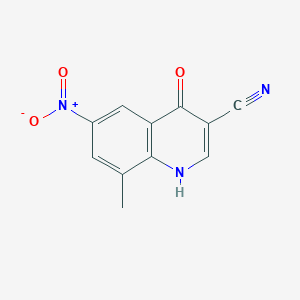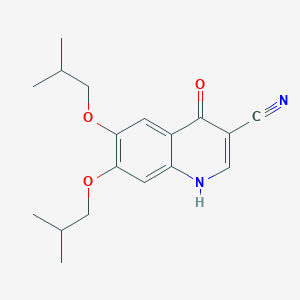
4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with a cyano group at the 3-position, hydroxyl group at the 4-position, and two 2-methylpropoxy groups at the 6 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The cyano group at the 3-position can be reduced to an amine.
Substitution: The 2-methylpropoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or aryloxides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various alkoxy or aryloxy quinoline derivatives.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation . The presence of the cyano and hydroxyl groups allows for strong binding interactions with the target proteins, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Quinolinecarbonitrile: Lacks the hydroxyl and 2-methylpropoxy groups, making it less versatile in terms of chemical reactivity.
4-Hydroxyquinoline: Contains a hydroxyl group but lacks the cyano and 2-methylpropoxy groups, limiting its biological activity.
6,7-Dimethoxyquinoline: Similar structure but with methoxy groups instead of 2-methylpropoxy groups, affecting its chemical and biological properties.
Uniqueness
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (hydroxyl and 2-methylpropoxy) and electron-withdrawing (cyano) groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H22N2O3/c1-11(2)9-22-16-5-14-15(6-17(16)23-10-12(3)4)20-8-13(7-19)18(14)21/h5-6,8,11-12H,9-10H2,1-4H3,(H,20,21) |
InChI Key |
XWFQJVRVSJTIBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


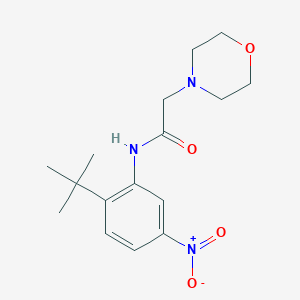
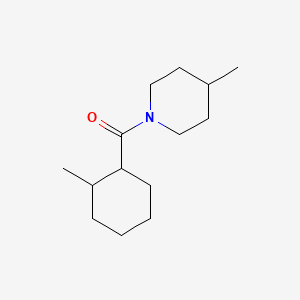
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
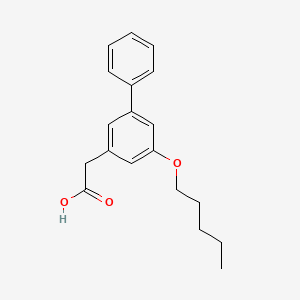
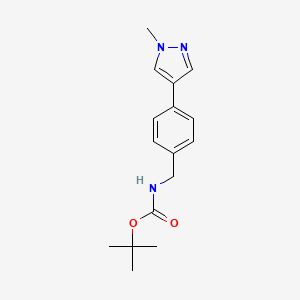
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

